{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol
Overview
Description
“{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol”, also known as PCPM, is a versatile compound that has gained increasing attention in scientific research. It has a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a cyclopropyl group through a methylene bridge, with a hydroxyl group attached to the cyclopropyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol .Scientific Research Applications
Energy Conservation and Environmental Protection
Methanol plays a critical role in energy conservation and environmental protection. A study by Liu et al. (2002) reviewed the thermal energy transport system by synthesis and decomposition reactions of methanol. This process aims to recover wasted or unused heat from industrial sources, using methanol for the thermal energy demands of residential and commercial areas. The study emphasized the development of low-temperature decomposition and synthetic catalysts, liquid phase reactors, and the efficiency of energy transport systems (Liu et al., 2002).
Methanotrophs and Methane Utilization
Methane, with potential applications in energy recovery systems, can be transformed by methanotrophs using methane as their carbon source. This process generates valuable products like single-cell protein, biopolymers, and methanol. Methanotrophs' ability to convert methane into methanol and other soluble metabolites showcases an innovative approach to utilizing methane, a potent greenhouse gas, for biotechnological applications (Strong et al., 2015).
Industrial Applications and Material Science
Methanol is also pivotal in the production of materials and in industrial applications. For instance, methanol acts as a marker for detecting insulating paper degradation in transformer insulating oil. This application underscores methanol's role in monitoring the health of electrical transformers, showcasing its importance beyond traditional chemical processes (Jalbert et al., 2019).
Safety and Hazards
Future Directions
Piperidine derivatives, including “{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol”, have significant potential in the field of drug discovery. They are being utilized in different therapeutic applications and show a wide variety of biological activities . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.
Mechanism of Action
Target of action
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of piperidine derivatives can also vary widely. For example, some piperidine derivatives have been found to exhibit anti-proliferation and anti-metastatic effects on various types of cancers . The specific interactions these compounds have with their targets can lead to a variety of changes at the molecular and cellular level.
Biochemical pathways
Piperidine derivatives can affect a variety of biochemical pathways. For example, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Result of action
The molecular and cellular effects of piperidine derivatives can vary widely. For example, some piperidine derivatives have been found to exhibit anti-proliferation and anti-metastatic effects on various types of cancers .
Properties
IUPAC Name |
[1-(piperidin-1-ylmethyl)cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-10(4-5-10)8-11-6-2-1-3-7-11/h12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBKCNARWXKAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.